molecular formula C22H28N2O2 B2880856 (3r,5r,7r)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide CAS No. 955680-86-1

(3r,5r,7r)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide

Cat. No. B2880856
CAS RN: 955680-86-1
M. Wt: 352.478
InChI Key: ALFYJLPFMLGZSO-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C22H28N2O2 and its molecular weight is 352.478. The purity is usually 95%.
BenchChem offers high-quality (3r,5r,7r)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3r,5r,7r)-N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Adamantane-Isothiourea Hybrid Derivatives

Research on adamantane-isothiourea hybrid derivatives has shown their potential in various applications due to their structural characteristics. A study by Al-Wahaibi et al. (2017) prepared a new series of adamantane-isothiourea hybrid derivatives and explored their antimicrobial activity against certain strains of pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. These compounds displayed potent broad-spectrum antibacterial activity. Additionally, the study assessed their in vivo oral hypoglycemic activity, showing a potent dose-independent reduction of serum glucose levels in diabetic rats, compared to a known hypoglycemic drug, gliclazide (Al-Wahaibi et al., 2017).

Synthesis and Characterization of Tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline

Another study by Zaki et al. (2017) discussed the synthesis of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. These compounds were fully characterized by various spectral analyses, and their potential pharmacological activities are under investigation, highlighting the versatility of adamantane derivatives in synthesizing new compounds with potential therapeutic applications (Zaki et al., 2017).

Adamantane Hybrids with Anti-inflammatory Properties

Kalita et al. (2017) synthesized novel molecular hybrids of 5-isonicotinoyl-1,2,3,4-tetrahydropyrimidine–adamantane, displaying good anti-inflammatory properties. This study illustrates the application of adamantane derivatives in creating compounds with bioactive properties, potentially useful in treating inflammation (Kalita et al., 2017).

Adamantane Derivatives in Supramolecular Chemistry

The study by Boldog et al. (2019) compared bridgehead-functionalized adamantanes, highlighting their application in supramolecular chemistry. The research demonstrated the predictable H-bonded assembly of adamantane carboxamide and amine hydrochloride, emphasizing the structural predictability and utility of adamantane derivatives in designing complex molecular structures (Boldog et al., 2019).

properties

IUPAC Name

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-14(25)24-5-4-18-2-3-20(9-19(18)13-24)23-21(26)22-10-15-6-16(11-22)8-17(7-15)12-22/h2-3,9,15-17H,4-8,10-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFYJLPFMLGZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)adamantane-1-carboxamide

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